

An In-depth Technical Guide to N-ethyl-N-methylpentanamide

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Compound of Interest

Compound Name: C5-Conh-C2-N-CH3

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary amide, N-ethyl-N-methylpentanamide, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for N-ethyl-N-methylpentanamide in publicly accessible literature, this guide leverages established methodologies for the synthesis and analysis of analogous tertiary amides to provide a robust framework for researchers. The protocols and characterization data provided are based on well-documented procedures for similar N,N-disubstituted amides and are intended to serve as a foundational resource for the synthesis, purification, and identification of this compound. This document is designed to support professionals in chemical research and drug development by providing both theoretical and practical information.

Introduction

N-ethyl-N-methylpentanamide is a tertiary amide with the chemical formula C₈H₁₇NO. Tertiary amides are a significant class of organic compounds characterized by a carbonyl group bonded

to a nitrogen atom that is further substituted with two alkyl or aryl groups. This structural feature renders them less reactive to nucleophilic acyl substitution compared to primary and secondary amides due to increased steric hindrance around the carbonyl carbon. N,N-disubstituted amides are prevalent in a variety of biologically active molecules and are utilized as key intermediates in organic synthesis. Their unique properties, including their role as protecting groups and their influence on the conformational characteristics of molecules, make them valuable in the field of drug development.[1]

Chemical Identification and Properties

The chemical structure represented by the formula "**C5-Conh-C2-N-CH3**" corresponds to N-ethyl-N-methylpentanamide.

- IUPAC Name: N-ethyl-N-methylpentanamide[2]
- Molecular Formula: C₈H₁₇NO[2]
- CAS Number: While a specific CAS registry number for N-ethyl-N-methylpentanamide is not readily available in major public databases, it is recognized as a unique chemical entity. For reference, a structurally similar, shorter-chain amide, N-Ethyl-N-methylpropanamide, has the CAS Number 98278-03-6.[3]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-ethyl-N-methylpentanamide, as available from public chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

Property	Value	Source
Molecular Weight	143.23 g/mol	PubChem[2]
XLogP3	1.5	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	5	PubChem[2]
Exact Mass	143.131014 g/mol	PubChem[2]
Topological Polar Surface Area	20.3 Å ²	PubChem[2]

Experimental Protocols

The synthesis of N-ethyl-N-methylpentanamide can be achieved through standard amidation reactions. A common and effective method is the reaction of an acyl chloride with a secondary amine. The following protocol is a generalized yet detailed procedure adaptable for the synthesis of this and similar tertiary amides.

Synthesis of N-ethyl-N-methylpentanamide via Acyl Chloride

This protocol describes the synthesis from pentanoyl chloride and N-ethylmethylamine.

Materials:

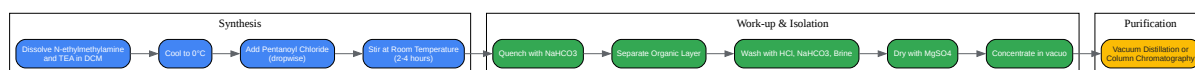
- Pentanoyl chloride
- N-ethylmethylamine
- Anhydrous dichloromethane (DCM) or diethyl ether
- Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylanine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C in an ice bath with continuous stirring.
- **Addition of Acyl Chloride:** Add pentanoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the cooled amine solution using a dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylpentanamide.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.



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Figure 1. Experimental workflow for the synthesis of N-ethyl-N-methylpentanamide.

Characterization

The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of amides. Due to the partial double bond character of the C-N bond, rotation can be restricted, leading to the observation of rotamers, which can complicate the spectra.^{[4][5][6]}

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Data: The spectrum is expected to show distinct signals for the pentanoyl, ethyl, and methyl groups. Due to the presence of rotamers, some signals may appear as pairs

of signals.

- Pentanoyl group: A triplet for the terminal methyl group ($\delta \sim 0.9$ ppm), multiplets for the three methylene groups ($\delta \sim 1.3$ - 2.3 ppm).
- N-ethyl group: A quartet for the methylene protons and a triplet for the methyl protons. The chemical shifts will be influenced by the magnetic anisotropy of the carbonyl group and may appear as two sets of signals for the rotamers.
- N-methyl group: A singlet, which may also be split into two singlets due to restricted rotation.

Expected ^{13}C NMR Data: The spectrum will show resonances for the carbonyl carbon (~ 170 - 175 ppm) and the carbons of the alkyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity and confirming the molecular weight of the synthesized amide.^{[7][8][9]}

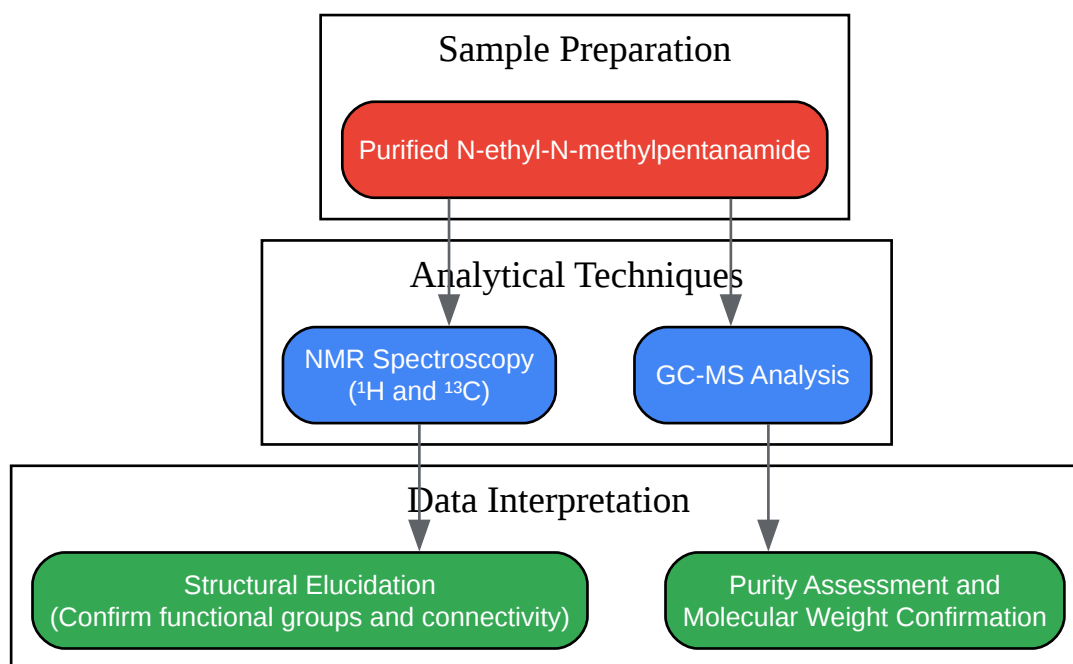
GC Conditions (General):

- Column: A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS).^[7]
- Injector Temperature: $250\text{ }^\circ\text{C}$
- Oven Program: Start at a low temperature (e.g., $60\text{ }^\circ\text{C}$), hold for 1-2 minutes, then ramp at 10 - $20\text{ }^\circ\text{C}/\text{min}$ to a final temperature of $280\text{ }^\circ\text{C}$.^[8]
- Carrier Gas: Helium

MS Conditions (General):

- Ionization Mode: Electron Ionization (EI)
- Expected Molecular Ion: A peak corresponding to the molecular weight of N-ethyl-N-methylpentanamide ($m/z = 143$).

- Expected Fragmentation: Common fragmentation patterns for amides include α -cleavage to the carbonyl group and McLafferty rearrangement. A characteristic fragment would be the cleavage of the N-CO bond.[10]



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Figure 2. Logical workflow for the characterization of the synthesized product.

Applications in Research and Drug Development

While specific applications for N-ethyl-N-methylpentanamide are not extensively documented, N,N-disubstituted amides, in general, have several important roles in research and drug development:

- **Scaffolds in Medicinal Chemistry:** The amide bond is a fundamental component of peptides and proteins. Synthetic amides are often used as scaffolds or building blocks in the design of new therapeutic agents. The N,N-disubstitution can improve metabolic stability and modulate the pharmacokinetic properties of a drug candidate.
- **Solvents and Reagents:** Due to their high polarity and stability, some tertiary amides are used as solvents in organic reactions.

- **Biological Activity:** Various N,N-disubstituted amides have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[11][12][13] The specific nature of the alkyl substituents on the nitrogen and the acyl chain can significantly influence this activity.

Safety and Handling

Detailed toxicological data for N-ethyl-N-methylpentanamide are not available. However, based on general knowledge of similar amides and the reagents used in its synthesis, the following safety precautions should be observed:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
- **Ventilation:** Handle the compound and its precursors in a well-ventilated fume hood.[14]
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[15][16]
- **Storage:** Store in a tightly sealed container in a cool, dry place.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-ethyl-N-methylpentanamide is a tertiary amide for which this guide provides a comprehensive overview of its identity, properties, and methods for its synthesis and characterization. While specific experimental data for this compound are sparse, the protocols and analytical methods detailed herein are based on established and reliable procedures for analogous N,N-disubstituted amides. This technical guide serves as a valuable resource for researchers and professionals, enabling them to synthesize, purify, and characterize this compound for further investigation in organic synthesis, medicinal chemistry, and drug development. The provided workflows and data tables offer a structured approach to working with this and related molecules.

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